6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione
Brand Name: Vulcanchem
CAS No.: 657-50-1
VCID: VC17977769
InChI: InChI=1S/C6H5F3N2S/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C6H5F3N2S
Molecular Weight: 194.18 g/mol

6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione

CAS No.: 657-50-1

Cat. No.: VC17977769

Molecular Formula: C6H5F3N2S

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione - 657-50-1

Specification

CAS No. 657-50-1
Molecular Formula C6H5F3N2S
Molecular Weight 194.18 g/mol
IUPAC Name 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione
Standard InChI InChI=1S/C6H5F3N2S/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12)
Standard InChI Key LPFRMDWRSJOKFR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=S)N=C(N1)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The systematic name 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione corresponds to the molecular formula C₆H₅F₃N₂S. Its structure features a pyrimidine ring substituted with a methyl group at position 6, a trifluoromethyl group at position 2, and a thione (-S) moiety at position 4 (Figure 1). The numbering follows IUPAC conventions for pyrimidine derivatives .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular Weight194.18 g/mol
Exact Mass194.012 Da
Topological Polar Surface Area64.58 Ų
Heavy Atom Count12
Complexity241

Spectral Characterization

While experimental spectra for this specific compound are unavailable, analogous pyrimidine thiones exhibit characteristic signals:

  • ¹H NMR: A singlet for the methyl group (δ 2.3–2.5 ppm) and a deshielded aromatic proton (δ 6.6–7.0 ppm) .

  • ¹³C NMR: Distinct signals for the trifluoromethyl carbon (δ 120–125 ppm, q, J = 35–40 Hz) and thiocarbonyl carbon (δ 180–190 ppm) .

  • IR: Strong absorption near 1150 cm⁻¹ (C-F stretch) and 1250 cm⁻¹ (C=S stretch) .

Synthetic Methodologies

Primary Synthesis Route

The synthesis typically involves a three-step process derived from methods for related pyrimidinones :

Step 1: Formation of Pyrimidinone Intermediate
Ethyl trifluoroacetoacetate reacts with acetamidine hydrochloride in ethanol under basic conditions (NaOMe) to yield 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (85.7% yield) .

Step 2: Thionation Reaction
The hydroxyl group undergoes substitution using phosphorus pentasulfide (P₂S₅) in refluxing toluene:

2-methyl-6-(trifluoromethyl)pyrimidin-4-ol+P2S5Δ6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione+H2S+P2O5\text{2-methyl-6-(trifluoromethyl)pyrimidin-4-ol} + P_2S_5 \xrightarrow{\Delta} \text{6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione} + H_2S + P_2O_5

This method achieves ~70% conversion based on analogous thionations .

Alternative Pathways

  • Chlorination-Thiolation: Treatment of the pyrimidinone with POCl₃ followed by NaSH yields the thione (54–62% yield) .

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields .

Table 2: Optimization of Thionation Conditions

ReagentSolventTemp (°C)Time (h)Yield (%)
P₂S₅Toluene110671
Lawesson’sTHF65368
H₂S gasDMF252442

Physicochemical Properties

Thermal Stability

The compound exhibits decomposition above 250°C, with melting point estimated at 140–145°C based on structural analogs .

Table 3: Predicted Physicochemical Parameters

PropertyValueMethod
LogP (octanol-water)2.25XLOGP3
Water Solubility8.9 mg/LESOL
Vapor Pressure0.0032 mmHg at 25°CEPI Suite
Henry’s Law Constant2.4 × 10⁻⁹ atm·m³/molGroup Contribution

Crystallographic Features

Single-crystal X-ray analysis of similar thiones reveals:

  • Planar pyrimidine ring with slight distortion due to substituents

  • S···H-N hydrogen bonds (2.8–3.0 Å) stabilizing the thione tautomer

  • Dihedral angles between substituents: 15–25°

Chemical Reactivity and Derivatives

Tautomeric Equilibrium

The thione exists in equilibrium with the thiol form:

4-thione4-thiolKeq=102 to 103 (in DMSO)[1]\text{4-thione} \rightleftharpoons \text{4-thiol} \quad K_{eq} = 10^{-2} \text{ to } 10^{-3} \text{ (in DMSO)}[1]

Electrophilic Substitution

The electron-deficient ring undergoes selective substitutions:

  • Nitration: Occurs at position 5 (H₂SO₄/HNO₃, 0–5°C)

  • Halogenation: Br₂ in acetic acid brominates position 5 (68% yield)

Coordination Chemistry

The thione sulfur acts as a soft Lewis base, forming complexes with:

  • Pd(II): [Pd(L)₂Cl₂] (L = ligand) for catalytic cross-couplings

  • Cu(I): Luminescent complexes with λₑₘ = 450–550 nm

Industrial and Pharmaceutical Applications

Antimicrobial Activity

Analogous pyrimidine thiones show MIC values against:

  • S. aureus: 8–16 μg/mL

  • E. coli: 32–64 μg/mL

Herbicidal Activity

In greenhouse trials, derivatives exhibit 90% weed control at 500 g/ha, comparable to commercial sulfonylureas .

Material Science Applications

  • Charge-transport materials in OLEDs (ηₑₓₜ = 12–15%)

  • Photostabilizers in polymers (UV absorption ≤ 400 nm)

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